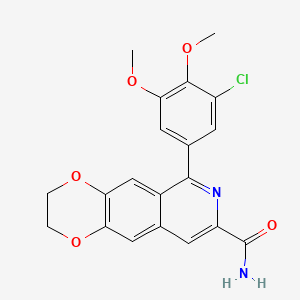
Tubulin polymerization/V-ATPase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization/V-ATPase-IN-1 is a compound known for its dual inhibitory activity on tubulin polymerization and V-ATPase. It has shown robust antiproliferative activity against various human cancer cell lines by inhibiting both tubulin and V-ATPase. This compound induces immunogenic cell death and apoptosis, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization/V-ATPase-IN-1 involves the preparation of isoquinoline derivatives. The synthetic route typically includes the use of natural products such as podophyllotoxin and diphyllin as starting materials. The reaction conditions often involve multiple steps of chemical reactions, including cyclization and functional group modifications .
Industrial Production Methods
The process would require optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization/V-ATPase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tubulin polymerization/V-ATPase-IN-1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of tubulin polymerization and V-ATPase inhibition.
Biology: It helps in understanding cell division and apoptosis processes.
Medicine: It is being investigated as a potential anticancer agent due to its antiproliferative activity.
Industry: It may have applications in the development of new therapeutic drugs
Mechanism of Action
Tubulin polymerization/V-ATPase-IN-1 exerts its effects by inhibiting tubulin polymerization and V-ATPase activity. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division. By inhibiting this process, the compound disrupts cell division, leading to cell death. V-ATPase is involved in maintaining the acidic environment within cells, and its inhibition disrupts cellular homeostasis, further contributing to cell death. The compound induces both apoptosis and immunogenic cell death, enhancing its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: A natural product used as a starting material for synthesizing Tubulin polymerization/V-ATPase-IN-1.
Diphyllin: Another natural product used in the synthesis of isoquinoline derivatives.
Colchicine: A compound that also inhibits tubulin polymerization but does not target V-ATPase
Uniqueness
This compound is unique due to its dual inhibitory activity on both tubulin polymerization and V-ATPase. This dual mechanism enhances its antiproliferative activity and makes it a promising candidate for cancer treatment compared to compounds that target only one of these pathways .
Properties
Molecular Formula |
C20H17ClN2O5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
6-(3-chloro-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-25-17-8-11(5-13(21)19(17)26-2)18-12-9-16-15(27-3-4-28-16)7-10(12)6-14(23-18)20(22)24/h5-9H,3-4H2,1-2H3,(H2,22,24) |
InChI Key |
KPLBPQRMXRUPOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC(=CC3=CC4=C(C=C32)OCCO4)C(=O)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


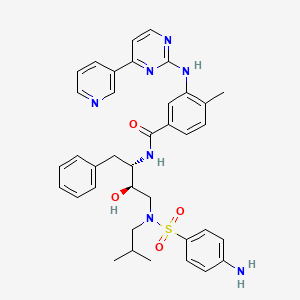
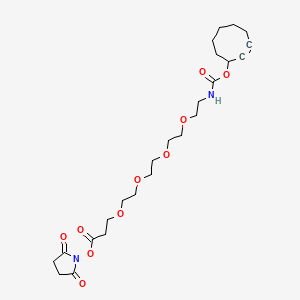
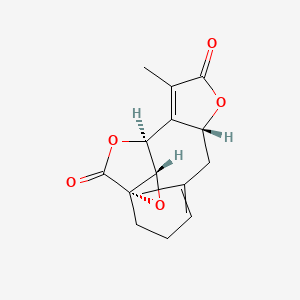
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
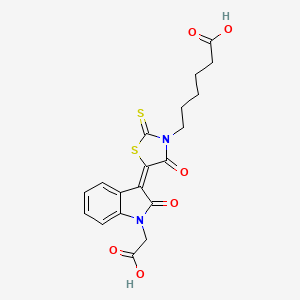
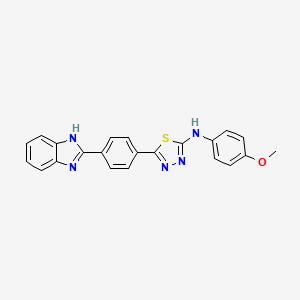


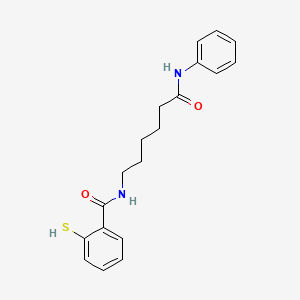
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)

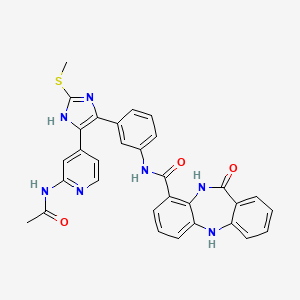
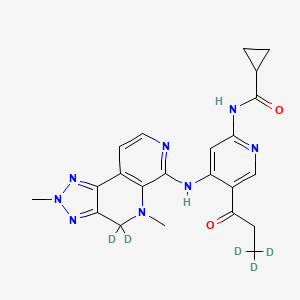
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
